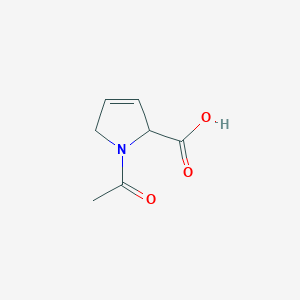

Ácido 1-acetil-2,5-dihidro-1H-pirrol-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

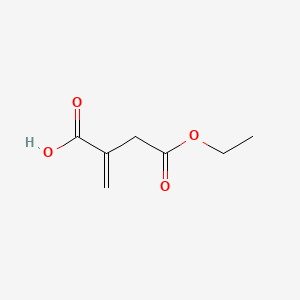

The synthesis of pyrrole derivatives, including compounds similar to 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, involves several methods. A notable approach includes the reaction of 2H-azirines with enamines, yielding pyrrole-2-carboxylic acid derivatives in moderate to high yields through acid treatment of the resulting dihydropyrroles (Law et al., 1984). Furthermore, methods involving the ring annulation of acetylenic esters and α-amino acids under neutral conditions have been reported for the synthesis of pyrrole dicarboxylic acid derivatives, showcasing the versatility of synthetic approaches in pyrrole chemistry (Alizadeh et al., 2008).

Molecular Structure Analysis

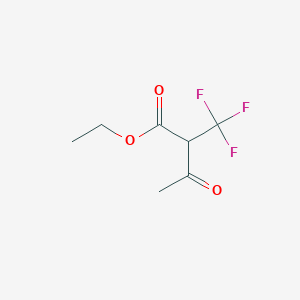

The molecular structure of pyrrole derivatives is crucial for their chemical behavior and reactivity. Studies focusing on the crystal and molecular structure, such as that of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, provide insights into the compound's conformation and the influence of substituents on its overall structure (Law et al., 1984).

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions, leveraging their unique structure. The reactivity of these compounds can be influenced by the presence of functional groups such as the carboxylic acid and acetyl groups. For example, pyrrole-2-carboxylic acid has been utilized as a ligand in Cu-catalyzed reactions, demonstrating its utility in synthesizing complex organic molecules (Altman et al., 2008).

Aplicaciones Científicas De Investigación

Síntesis de Pirroles N-Sustituidos

El compuesto sirve como precursor en la síntesis de pirroles N-sustituidos, que son valiosos en química medicinal. Un método implica la condensación de ácidos carboxílicos con aminas, seguida de ciclización para formar el anillo pirrol . Estos pirroles N-sustituidos tienen aplicaciones que van desde productos farmacéuticos hasta la ciencia de materiales debido a su significativa actividad biológica.

Agentes Antimicrobianos

Los derivados del ácido 1-acetil-2,5-dihidropirrol-2-carboxílico han mostrado potencial como agentes antimicrobianos. Los compuestos sintetizados a partir de este pirrol se han probado y han mostrado buenas propiedades antimicrobianas , que podrían desarrollarse aún más en nuevas clases de antibióticos.

Síntesis Orgánica

Este compuesto se utiliza en síntesis orgánica, particularmente en la preparación de N-acilpirroles. Estas estructuras son intermediarios importantes en la síntesis de moléculas más complejas y pueden usarse para crear una variedad de compuestos biológicamente activos .

Catálisis

En catálisis, el ácido 1-acetil-2,5-dihidropirrol-2-carboxílico se puede utilizar para sintetizar pirroles sustituidos mediante reacciones de funcionalización de alcoholes deshidrogenantes. Este proceso está facilitado por catalizadores de tipo pinza basados en rutenio , que son cruciales para el desarrollo de nuevos métodos catalíticos en química orgánica.

Química Analítica

En química analítica, el ácido 1-acetil-2,5-dihidropirrol-2-carboxílico se puede utilizar como compuesto estándar o de referencia en diversas técnicas cromatográficas y espectroscópicas, como RMN, HPLC, LC-MS y UPLC . Estas técnicas son esenciales para el análisis cualitativo y cuantitativo de mezclas complejas en investigación e industria.

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes in cellular processes . These interactions can result in the treatment of various conditions, including cancer cells, microbes, and different types of disorders .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Indole derivatives, which share a similar structure, have been found to exhibit various biologically vital properties . These properties suggest that indole derivatives may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the synthesis of similar compounds, such as n-substituted pyrroles, has been achieved under very mild reaction conditions . This suggests that the action of similar compounds may be influenced by environmental factors.

Propiedades

IUPAC Name |

1-acetyl-2,5-dihydropyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h2-3,6H,4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKUSGNBBQVID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC=CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338471 |

Source

|

| Record name | 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76945-40-9 |

Source

|

| Record name | 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.